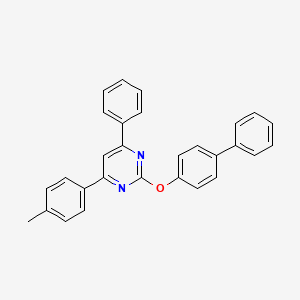
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BPP, is a synthetic compound that belongs to the pyrimidine family. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways. PKC is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis. BPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its pharmacological effects by selectively inhibiting PKC activity. PKC is a family of serine/threonine kinases that are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC, preventing its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways, which results in the modulation of cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammatory disorders. In addition, the mechanisms underlying the neuroprotective effects of this compound are not fully understood and warrant further investigation. Finally, the development of more efficient synthesis methods for this compound could improve its availability and facilitate its use in research and clinical settings.
Synthesis Methods
The synthesis of 2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine involves the condensation of 4-methylbenzaldehyde, biphenyl-4-ol, and phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through a multistep process, which involves the formation of an intermediate compound, followed by cyclization and dehydration. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been widely studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c1-21-12-14-25(15-13-21)28-20-27(24-10-6-3-7-11-24)30-29(31-28)32-26-18-16-23(17-19-26)22-8-4-2-5-9-22/h2-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIPHISEJLIKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
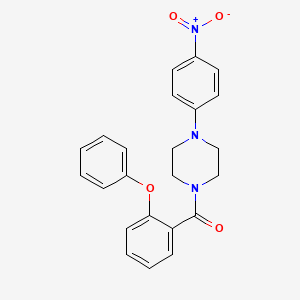
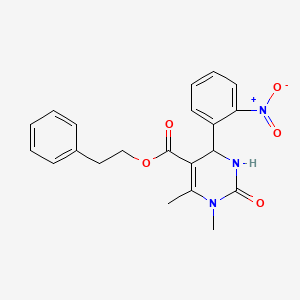
![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)
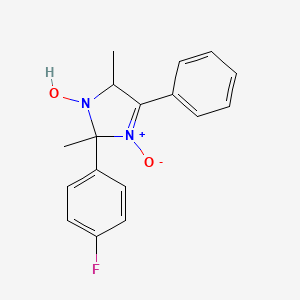
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)
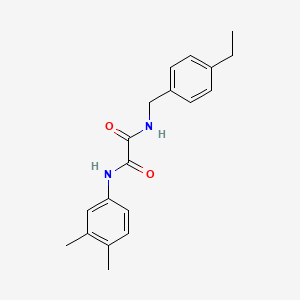
![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)